(S)-1-(4-Fluorophenyl)butan-1-amine

Descripción general

Descripción

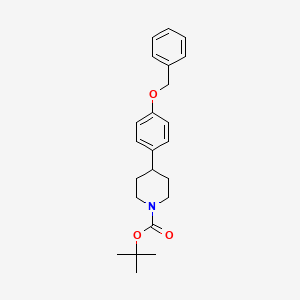

(S)-1-(4-Fluorophenyl)butan-1-amine, also known as 4-fluorobutylamphetamine (4-FBA), is a synthetic compound of the substituted amphetamine class. It is a structural analog of amphetamine, and has been found in a variety of research chemicals and designer drugs. 4-FBA is a potent stimulant with a range of effects on the central nervous system, including increased alertness, energy, and euphoria. The compound has been studied for its potential applications in scientific research, as well as its possible use as a recreational drug.

Aplicaciones Científicas De Investigación

Blood Pressure and Toxicity of Related Compounds : A study by Lands (1952) explored the impact of 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and related compounds on blood pressure and toxicity. The primary amine was found to be most pressor, and its activity diminished with alkyl substitution of the amine. Larger amino alkyl groups led to the loss of pressor action and the emergence of depressor effects, with the N-isopropyl analog showing the greatest depressor action. The toxicity of these compounds was comparatively low, with the most toxic compounds being the depressor amines with larger N-alkyl groups (Lands, 1952).

Quantitative Assessment of Noncovalent Interactions : El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including an N-(4-fluorophenyl) analog. The research focused on the characterization of intra- and intermolecular interactions using quantum theory. This study revealed significant insights into the nature of non-covalent interactions in compounds with halogen substitutions (El-Emam et al., 2020).

Rearrangement via Azetidinium Cation Intermediate : Blakemore, Chiva, and Thistlethwaite (2011) reported on the rearrangement of 1-Phenylbutane-1,3-diamines via an azetidinium cation intermediate. This study highlighted a unique chemical reaction process and its implications for the synthesis of certain chemical structures (Blakemore, Chiva, & Thistlethwaite, 2011).

Electrophilic Amination and Fluorine Atom Removal : Bombek et al. (2004) investigated the electrophilic amination of 4-fluorophenol with diazenes. This research provided insights into the chemical reactions that result in the complete removal of the fluorine atom, which has significant implications for synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

Fluorine's Special Directing Effect : Faigl et al. (1998) studied the lithiation of 1-(fluorophenyl)pyrroles, finding that it occurred exclusively ortho to the fluorine substituent. This research demonstrated the unique directing effect of fluorine atoms in chemical reactions (Faigl, Fogassy, Szántó, Lopata, & Tőke, 1998).

Propiedades

IUPAC Name |

(1S)-1-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUQHBBALXDFL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651156 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluorophenyl)butan-1-amine | |

CAS RN |

321840-52-2 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)

![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)

![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)

![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)

![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)